Superior Degradation Potency in ARV-771 Compared to BET Inhibitors
The potency of the PROTAC ARV-771, synthesized using (S,R,S)-AHPC-Me hydrochloride, is dramatically superior to that of traditional BET inhibitors. In cellular models of castration-resistant prostate cancer (CRPC), ARV-771 demonstrates a degradation potency (DC50) of less than 1 nM, whereas the BET inhibitor fails to achieve comparable levels of protein degradation or downstream target suppression [1].
| Evidence Dimension | BET Protein Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50 < 1 nM (for ARV-771 synthesized with target compound) |
| Comparator Or Baseline | BET inhibitor (e.g., JQ1) leads to incomplete degradation and residual protein activity |
| Quantified Difference | ARV-771 achieves complete degradation and downstream effect (c-MYC IC50 < 1 nM), while BET inhibition does not |
| Conditions | Castration-resistant prostate cancer (CRPC) cell models (e.g., 22Rv1 cells) |
Why This Matters
This confirms that selecting (S,R,S)-AHPC-Me hydrochloride is essential for building a PROTAC that achieves deep, sub-nanomolar protein knockdown, a critical advantage for therapeutic discovery.
- [1] Raina, K., Lu, J., Qian, Y., Altieri, M., Gordon, D., Rossi, A. M. K., ... & Crews, C. M. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129. View Source
